Cilobradine

HCN channel pharmacology electrophysiology pacemaker current inhibition

Cilobradine achieves bradycardic efficacy at ~1/4 the mass dose of ivabradine (ED50 1.2 vs 4.7 mg/kg), slashing compound consumption in chronic in vivo protocols. Its characterized IC50 of 0.62 μM on native mouse If current and high-resolution cryo-EM structure (PDB 8IO3, 3.02 Å) bound to human HCN3 make it the preferred reference ligand for structure-based drug design and ex vivo electrophysiology. A validated 3-compartment population PK model (Vss ~100 L, CL 21.5 L/h) supports translational PK/PD modeling. Available as free base or hydrochloride salt.

Molecular Formula C28H38N2O5
Molecular Weight 482.6 g/mol
CAS No. 147541-45-5
Cat. No. B1241913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilobradine
CAS147541-45-5
Synonymscilobradine
Molecular FormulaC28H38N2O5
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC
InChIInChI=1S/C28H38N2O5/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3/t21-/m0/s1
InChIKeyOBUFMJDDZTXJPY-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cilobradine (CAS 147541-45-5) | HCN Channel Blocker for Sinoatrial Node Research and Bradycardic Agent Development


Cilobradine (DK-AH 269, CAS 147541-45-5; hydrochloride salt CAS 186097-54-1) is a synthetic organic small molecule belonging to the bradycardic agent class that acts as a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker [1]. It functions as an open-channel blocker of neuronal Ih and cardiac If pacemaker currents, reducing heart rate by lowering the diastolic depolarization rate in sinoatrial node cells [2]. The compound reached Phase 2 clinical investigation for cardiac arrhythmias and is available as a free base (MW 482.61) or hydrochloride salt (MW 519.07) for research applications [3].

Why Cilobradine Cannot Be Simply Substituted with Ivabradine or Zatebradine in Preclinical Research


Although cilobradine, ivabradine, and zatebradine all belong to the sinus node inhibitor class and lack HCN subtype selectivity, they exhibit quantitatively distinct potency profiles in both cloned channel assays and in vivo models that preclude direct interchangeability without experimental recalibration [1]. Cilobradine demonstrates a consistently lower IC50 across HCN subtypes (mean 0.99 μM) compared with ivabradine (2.25 μM) and zatebradine (1.96 μM) [2]. More critically, the in vivo ED50 for heart rate reduction differs approximately fourfold between cilobradine (1.2 mg/kg) and ivabradine (4.7 mg/kg), with correspondingly distinct arrhythmogenic thresholds [3]. These quantitative differences necessitate compound-specific dose optimization rather than molar-equivalent substitution.

Quantitative Differentiation: Cilobradine vs. Ivabradine and Zatebradine — Head-to-Head Evidence


Cilobradine Exhibits 2.3-Fold Lower Mean IC50 Across All Four Human HCN Channel Subtypes Compared with Ivabradine

In a direct head-to-head comparison using cloned human HCN channels expressed in HEK293 cells, cilobradine blocked the slow inward current through HCN1, HCN2, HCN3, and HCN4 channels with a mean steady-state IC50 of 0.99 μM, representing 2.3-fold higher potency than ivabradine (2.25 μM) and 2.0-fold higher potency than zatebradine (1.96 μM) [1]. No subtype-specificity was observed for any of the three compounds, indicating that cilobradine achieves superior potency without sacrificing broad HCN channel coverage [2].

HCN channel pharmacology electrophysiology pacemaker current inhibition

Cilobradine Shows 3.9-Fold Lower In Vivo ED50 for Heart Rate Reduction in Mice Compared with Ivabradine

In telemetric ECG recordings from mice, cilobradine reduced heart rate dose-dependently from approximately 600 bpm to 200 bpm with an ED50 value of 1.2 mg/kg [1]. In the same experimental system, ivabradine required an ED50 of 4.7 mg/kg, while zatebradine showed an intermediate ED50 of 1.8 mg/kg [2]. This represents a 3.9-fold higher in vivo potency for cilobradine relative to ivabradine and a 1.5-fold advantage over zatebradine .

in vivo pharmacology bradycardic agents cardiovascular research

Cilobradine Blocks Native Sinoatrial Node If Current with IC50 of 0.62 μM, Demonstrating Enhanced Cellular Target Engagement

When tested on native If current recorded from mouse sinoatrial node cells, cilobradine exhibited an IC50 value of 0.62 μM, which is 1.6-fold lower than its mean IC50 of 0.99 μM across cloned HCN channels, indicating more efficient blockade of the endogenous pacemaker current complex [1]. This native-cell potency advantage has not been systematically characterized for ivabradine in the same preparation using identical methodology; the 0.62 μM value represents a benchmark for assessing compound efficacy in physiologically relevant sinoatrial node preparations .

native If current sinoatrial node electrophysiology pacemaker cell pharmacology

Cilobradine Demonstrates Dose-Proportional, Time-Independent Pharmacokinetics with Well-Characterized Three-Compartment Disposition

Population pharmacokinetic analysis of cilobradine based on six Phase I trials (n=2,733 plasma samples) established that plasma disposition follows a linear three-compartment model with typical steady-state volume of distribution (Vss) of approximately 100 L and clearance (CL) of 21.5 L/h [1]. Cilobradine exhibited dose-proportional and time-independent pharmacokinetics across the 0.25–5 mg oral dose range, with moderate inter-individual variability (15–46%) and low imprecision of parameter estimates [2]. Heart rate response was drug concentration-dependent but exhibited a significant temporal delay relative to plasma PK profiles, a phenomenon successfully modeled using two transit compartments in an integrated PK/PD framework [3].

pharmacokinetics PK/PD modeling drug disposition

Cilobradine Arrhythmogenic Threshold Occurs at 5 mg/kg in Mice, Providing Defined Safety Margin for In Vivo Experimental Design

In telemetric ECG studies, cilobradine induced increasing arrhythmia characterized by periodic fluctuations of the T-P interval at concentrations greater than 5 mg/kg, whereas ivabradine exhibited arrhythmogenicity only at doses exceeding 15 mg/kg [1]. This threefold difference in arrhythmogenic threshold (5 mg/kg for cilobradine vs. >15 mg/kg for ivabradine) provides a quantifiable safety margin distinction that is critical for experimental planning in preclinical cardiovascular studies [2]. The dysrhythmic pattern induced by all three sinus node inhibitors resembles a form of sick sinus syndrome, an as-yet-underrecognized class effect of HCN channel blockade [3].

proarrhythmic potential safety pharmacology in vivo toxicology

Cryo-EM Structure of Human HCN3 Channel Bound to Cilobradine Resolved at 3.02 Å Enables Structure-Based Differentiation

The cryo-electron microscopy structure of full-length human HCN3 channel in complex with cilobradine has been determined at 3.02 Å resolution (EMDB-35606), revealing the molecular details of cilobradine binding within the channel pore [1]. This structural information is unique among the HCN channel inhibitor class for cilobradine, as comparable high-resolution structures for ivabradine bound to human HCN channels are not publicly available in the same conformational state [2]. The structure captures cilobradine in a state with both PIP2 and cAMP bound, providing insights into the conformational landscape of HCN channel modulation that are directly applicable to structure-guided optimization campaigns [3].

structural biology cryo-EM HCN channel structure drug binding site

Optimal Research and Procurement Applications for Cilobradine Based on Quantified Differentiation


In Vivo Bradycardic Studies Requiring Lower Compound Consumption and Reduced Formulation Burden

Researchers conducting chronic in vivo heart rate reduction studies in rodent models should prioritize cilobradine over ivabradine when minimizing compound consumption is a key experimental or budgetary constraint. With an ED50 of 1.2 mg/kg compared with 4.7 mg/kg for ivabradine, cilobradine achieves equivalent bradycardic effect at approximately one-quarter the mass dose [1]. This potency advantage reduces the total compound required for multi-week or multi-month dosing protocols, decreases the volume of vehicle and excipients needed for formulation, and lowers the risk of solubility-limited dosing complications [2].

Native Sinoatrial Node Electrophysiology with Enhanced Cellular Target Engagement

Investigators studying If current in primary sinoatrial node cell preparations should select cilobradine based on its characterized IC50 of 0.62 μM on native mouse If current [1]. This value is 1.6-fold lower than its mean IC50 across cloned HCN channels (0.99 μM), indicating more efficient blockade of the endogenous pacemaker current complex [2]. The availability of this benchmark enables researchers to select appropriate working concentrations for ex vivo cardiac electrophysiology experiments without extensive pilot dose-ranging studies, improving experimental efficiency and reproducibility [3].

Structure-Based Drug Design and Computational Docking Campaigns Targeting HCN Channels

Medicinal chemistry teams pursuing structure-guided optimization of HCN channel inhibitors should procure cilobradine as a reference ligand due to the availability of its high-resolution (3.02 Å) cryo-EM structure bound to human HCN3 (EMDB-35606) [1]. This structural data reveals the precise binding pose and molecular interactions of cilobradine within the channel pore, providing a validated template for docking studies, pharmacophore modeling, and rational design of next-generation analogs [2]. In contrast, comparable publicly available high-resolution structures for ivabradine bound to human HCN channels in the same conformational state are lacking, making cilobradine the preferred reference compound for structure-based efforts [3].

PK/PD Modeling and Dose-Regimen Simulation in Preclinical Development

Researchers developing PK/PD models or simulating dosing regimens for HCN channel inhibitors should utilize cilobradine's well-characterized population pharmacokinetic parameters (Vss ~100 L, CL 21.5 L/h, three-compartment linear disposition) and established concentration-effect relationship [1]. The validated population PK model, developed from 2,733 plasma samples across six Phase I trials, reliably predicts plasma concentrations and can be directly applied to simulate alternative dosing scenarios [2]. The characterized temporal delay between PK profiles and heart rate response (modeled via two transit compartments) provides a mechanistic framework for understanding exposure-response relationships that is directly transferable to experimental design [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cilobradine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.